molecular formula C11H18ClNO2 B1477191 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one CAS No. 2092516-39-5

2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one

Cat. No.: B1477191
CAS No.: 2092516-39-5
M. Wt: 231.72 g/mol
InChI Key: DMVJQMOZXRKGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a spirocyclic compound designed for research and development in infectious disease therapeutics. This chemical scaffold is of significant interest for developing novel antifungal agents . Compounds based on the 1-oxa-8-azaspiro[5.5]undecane structure are investigated for their potential to treat serious fungal infections, including those caused by azole-resistant Aspergillus and Candida species, which are associated with high mortality rates in immunocompromised patients . Furthermore, structurally related spirocyclic amines have demonstrated potent activity against Mycobacterium tuberculosis by targeting MmpL3, a key transporter involved in cell wall biosynthesis . This makes such compounds valuable chemical tools for probing the mechanisms of bacterial resistance and developing new anti-tubercular agents. The strategic incorporation of the 1-oxa-8-azaspiro[5.5]undecane system can contribute to improved physicochemical properties, potentially mitigating off-target risks such as hERG channel inhibition that are often associated with highly lipophilic scaffolds . This product is intended solely for research purposes to explore these and other novel biological mechanisms.

Properties

IUPAC Name

2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-8-10(14)13-6-3-5-11(9-13)4-1-2-7-15-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVJQMOZXRKGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCN(C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has a complex spirocyclic structure, characterized by the presence of a chloro group and an oxaspiro framework. Its molecular formula is C11H18ClNO3C_{11}H_{18}ClNO_3, with a molecular weight of approximately 247.72 g/mol. The structural complexity contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes.

Target Interaction

One notable target for this compound is the MmpL3 protein , which is essential for the survival of Mycobacterium tuberculosis. Inhibition of MmpL3 disrupts the transport of vital molecules, resulting in bacterial cell death. This mechanism positions the compound as a promising candidate for antituberculosis drug development .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various strains, including antibiotic-resistant bacteria. The following table summarizes key findings from studies assessing its antimicrobial efficacy:

Pathogen Activity Reference
Mycobacterium tuberculosisHigh activity
Escherichia coliModerate activity
Staphylococcus aureusLow activity

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicate varying levels of cytotoxicity, suggesting potential applications in cancer therapeutics:

Cell Line Cytotoxicity (IC50) Reference
HeLa (Cervical carcinoma)15 µM
HCT116 (Colorectal carcinoma)20 µM

Case Studies

A series of case studies have been conducted to explore the therapeutic potential of this compound:

  • Antituberculosis Activity : In a study involving infected mouse models, administration of the compound resulted in significant reductions in bacterial load compared to control groups, highlighting its potential as an antituberculosis agent .
  • Cancer Cell Line Studies : A recent investigation into its effects on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells, suggesting mechanisms that warrant further exploration for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key spirocyclic analogs and their distinguishing features:

Compound Name Molecular Formula Spiro Ring System Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Notes References
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one C₁₁H₁₈ClNO₃ 1-oxa-8-azaspiro[5.5]undecane Chloroacetyl, ketone 247.72 Lab-scale synthesis; electrophilic reactivity
2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one C₁₀H₁₅ClNO₃ 1,4-dioxa-8-azaspiro[4.5]decane Chloroacetyl, ketone 232.68 Research reagents; higher solubility due to two oxygen atoms
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) C₂₉H₃₆N₄O₂ 1,3-diazaspiro[4.5]decane Phenyl, piperazine, diketone 472.63 Pharmacological studies (CNS targets)
8-Azaspiro[4.5]decan-1-one HCl C₉H₁₆ClNO 8-azaspiro[4.5]decane Ketone, hydrochloride salt 189.68 Intermediate for drug discovery
Key Observations:

Ring Size and Heteroatom Placement: The target compound’s 1-oxa-8-azaspiro[5.5]undecane system (11-membered ring) contrasts with smaller spiro systems like 1,4-dioxa-8-azaspiro[4.5]decane (10-membered ring). Larger rings may exhibit reduced ring strain and altered conformational flexibility . Compounds with multiple oxygen atoms (e.g., 1,4-dioxa systems) demonstrate enhanced polarity and solubility compared to mono-oxygen analogs .

Functional Group Variations :

  • The chloroacetyl group in the target compound distinguishes it from analogs like 8-Azaspiro[4.5]decan-1-one HCl , which lacks electrophilic substituents.
  • Piperazine-containing analogs (e.g., Compound 13) are tailored for receptor binding, as seen in CNS drug candidates .
Pharmacological Activity:
  • Compound 13 : Exhibits affinity for serotonin and dopamine receptors due to its piperazine and spiro diketone motifs, highlighting the role of nitrogen positioning in bioactivity .

Preparation Methods

Reagents and Solvents

  • Chloroacetyl chloride : Acts as the acylating agent introducing the 2-chloroacetyl group.

  • 1-oxa-8-azaspiro[5.5]undecane : The amine substrate.

  • Solvents : Anhydrous solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred to ensure moisture-free conditions.

  • Base : A non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPA) is used to neutralize the hydrogen chloride generated during acylation.

Reaction Conditions

  • The reaction is typically performed under an inert atmosphere (nitrogen or argon) to prevent moisture interference.

  • The temperature is maintained between 0°C to room temperature initially to control the exothermic acylation, then allowed to warm to ambient temperature for completion.

  • Reaction time varies from 1 to 24 hours depending on scale and conditions.

Typical Procedure

  • Setup : In a dry reaction vessel under nitrogen, dissolve the spirocyclic amine in anhydrous dichloromethane.

  • Base addition : Add triethylamine or DIPA to the solution to scavenge HCl.

  • Acylation : Slowly add chloroacetyl chloride dropwise at 0°C with stirring.

  • Stirring : Allow the reaction to proceed at room temperature for several hours.

  • Work-up : Quench the reaction with water, separate the organic layer, wash with brine (e.g., 25% NaCl solution), dry over anhydrous sodium sulfate.

  • Purification : Concentrate the organic layer and purify the crude product by silica gel chromatography or recrystallization.

Automated and Scalable Synthesis Insights

Recent advances have incorporated automated synthesis consoles that integrate capsule-based, fully automated organic synthesis, which can be adapted for the preparation of such heterocyclic compounds:

  • Automated platforms use precise control over reagent delivery, temperature, and mixing, improving reproducibility and scalability.

  • For example, the use of polystyrene-supported triphenylphosphine and molecular sieves in automated setups ensures anhydrous conditions and facilitates purification.

  • The reaction sequence involves automated solvent dosing, heating, stirring, and purification steps controlled by programmed commands, allowing for efficient synthesis of nitrogen heterocycles and their derivatives, including chloroacetamides.

  • Such systems typically operate under nitrogen with anhydrous solvents (e.g., THF, DMF, CH2Cl2), with reaction monitoring by TLC or NMR as quality control.

Data Table: Typical Reaction Parameters for Chloroacetylation

Parameter Typical Value/Condition Notes
Amine substrate 1-oxa-8-azaspiro[5.5]undecane Purity > 98%
Acylating agent Chloroacetyl chloride Freshly distilled or high purity
Solvent Anhydrous dichloromethane or THF Dried over molecular sieves
Base Triethylamine or N,N-diisopropylethylamine (DIPA) Stoichiometric or slight excess
Temperature 0°C to room temperature Initial cooling to control exotherm
Reaction time 2 to 24 hours Monitored by TLC or NMR
Atmosphere Nitrogen or argon To maintain anhydrous conditions
Work-up Aqueous quench, brine wash, drying over Na2SO4 Standard organic extraction procedures
Purification Silica gel chromatography or recrystallization To obtain pure product

Research Findings and Notes

  • Solvent choice : Dimethylformamide (DMF) is often preferred for similar acylation reactions due to its ability to dissolve both reactants and facilitate nucleophilic substitution, but dichloromethane is more common for chloroacetylation due to ease of removal and lower boiling point.

  • Reaction atmosphere : Performing the reaction under nitrogen prevents hydrolysis of chloroacetyl chloride and degradation of the product.

  • Purification : Washing the organic phase with brine (e.g., 25% NaCl solution) removes residual water and base salts, improving product purity.

  • Automation : Automated synthesis consoles have been demonstrated to perform heterocycle formation and subsequent functionalization with high reproducibility, which can be adapted for chloroacetylation steps.

  • Safety and scalability : The use of automated systems and controlled addition of chloroacetyl chloride reduces exposure to hazardous reagents and allows scale-up for commercial production.

Q & A

Q. Advanced

  • Storage : Keep at 2–8°C in amber vials under inert gas (N2_2/Ar) to prevent hydrolysis of the chloroacetyl group.
  • Desiccants : Use molecular sieves or silica gel to mitigate moisture-induced degradation.
  • Stability assays : Monitor degradation via periodic NMR or LC-MS over 6–12 months .

What safety protocols are critical when handling this compound given its hazardous classification?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes.
  • Waste disposal : Neutralize with dilute NaOH before disposal as hazardous waste .

How can computational chemistry predict reactivity in novel synthetic applications?

Q. Advanced

  • DFT calculations : Model reaction pathways (e.g., nucleophilic attack on the chloroacetyl group) using Gaussian or ORCA.
  • pKa prediction : Tools like ACD/Labs predict electrophilic behavior (e.g., pKa ~7.7 for analogous compounds).
  • Docking studies : Screen interactions with biological targets (e.g., enzymes) for drug discovery .

What analytical approaches resolve stereochemical ambiguities in spirocyclic derivatives?

Q. Advanced

  • X-ray crystallography : Resolve absolute configuration using SHELXL refinement of single crystals .
  • Chiral HPLC : Separate enantiomers on Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.
  • VCD spectroscopy : Compare experimental vibrational circular dichroism with computed spectra .

What role does this compound serve in synthesizing heterocyclic frameworks?

Basic
The chloroacetyl group acts as an electrophile in:

  • Cyclocondensation : React with amines/hydrazines to form pyrroles or pyrazoles.
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids yield biaryl spirocyclic derivatives.
  • Ring expansion : Intramolecular alkylation generates larger heterocycles (e.g., azocanes) .

How to troubleshoot low yields in coupling reactions involving this compound?

Q. Advanced

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Buchwald-Hartwig catalysts for amine couplings.
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures.
  • In situ monitoring : Use FTIR to track reaction progress and identify intermediates .

What methodologies validate the absence of isomeric byproducts in synthesized batches?

Q. Advanced

  • 2D NMR : NOESY or HSQC confirms regiochemistry and detects rotamers.
  • High-resolution MS : Differentiate isomers via exact mass (e.g., C11_{11}H16_{16}ClNO3_3 vs. C11_{11}H16_{16}NO3_3Cl).
  • Crystallographic twinning analysis : SHELXD identifies mixed crystals in X-ray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.